4-Iodo-5-methyl-1H-indazole
Overview
Description
4-Iodo-5-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
4-Iodo-5-methyl-1H-indazole is a derivative of the heterocyclic compound indazole . Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets
Result of Action
Indazole derivatives are known to have a variety of effects, depending on their specific targets
Action Environment
It is known that environmental factors can influence the action of many drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methyl-1H-indazole typically involves the iodination of 5-methyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indazole ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-5-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
4-Iodo-5-methyl-1H-indazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
5-Methyl-1H-indazole: Lacks the iodine substituent, making it less reactive in certain chemical reactions.
4-Iodo-1H-indazole: Lacks the methyl group, which can affect its chemical properties and biological activity.
4-Bromo-5-methyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 4-Iodo-5-methyl-1H-indazole is unique due to the presence of both iodine and methyl groups, which confer distinct chemical properties and potential applications. The iodine atom enhances the compound’s reactivity in substitution and coupling reactions, while the methyl group can influence its biological activity and binding interactions.
Properties
IUPAC Name |
4-iodo-5-methyl-1H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-3-7-6(8(5)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNIQSCZDRBPMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307096 | |
Record name | 1H-Indazole, 4-iodo-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956309-36-6 | |
Record name | 1H-Indazole, 4-iodo-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956309-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole, 4-iodo-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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